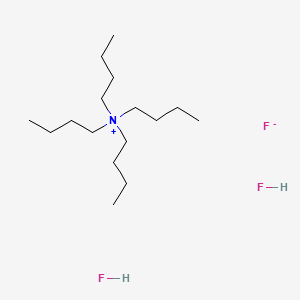

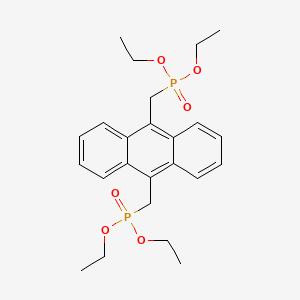

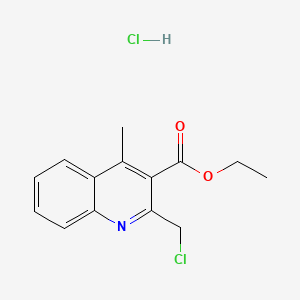

![molecular formula C9H10BrN3 B1339622 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 459448-06-7](/img/structure/B1339622.png)

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

The compound "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" is a derivative of the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The presence of a bromine atom and an isopropyl group on the triazolopyridine core suggests potential for further chemical modifications and a role in forming various chemical complexes .

Synthesis Analysis

The synthesis of related triazolopyridines has been achieved through various methods. For instance, the oxidative cyclization using N-Chlorosuccinimide (NCS) has been employed to synthesize 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated analogue under mild conditions . This method could potentially be adapted for the synthesis of the isopropyl variant by introducing the isopropyl group at the appropriate step in the synthesis process.

Molecular Structure Analysis

The molecular structure of triazolopyridines has been characterized using techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. For example, the X-ray diffraction analysis of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine revealed its crystallization in the monoclinic space group with specific cell parameters . These techniques would be essential in confirming the structure of "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" once synthesized.

Chemical Reactions Analysis

Triazolopyridines undergo various nucleophilic substitution reactions, which can lead to a range of substituted derivatives . The presence of a bromine atom in the compound suggests that it could participate in similar reactions, allowing for the introduction of different substituents at the bromine site. Additionally, the isopropyl group could influence the reactivity and outcome of such reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" are not detailed in the provided papers, related compounds exhibit high ionization potentials and good affinity, which could be indicative of the properties of the compound . The electrochemical behavior of these compounds has also been studied, suggesting potential applications in electronic materials or devices .

Applications De Recherche Scientifique

Synthesis and Characterization

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is synthesized using chlorinated agents under mild conditions. Its characterization includes techniques like NMR, FTIR, MS, and X-ray diffraction, providing insights into its molecular structure and properties (El-Kurdi et al., 2021).

Biological and Pharmacological Activities

Triazolopyridines, including 6-Bromo-3-isopropyl derivatives, exhibit significant biological activities, making them key motifs in bio-medicinal chemistry. They have shown effectiveness in antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicidal activities. Particularly, they are potent against a range of microorganisms and have implications in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

Antioxidant Properties

Recent studies indicate that derivatives of 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine exhibit antioxidant properties. This is significant for their potential in reducing oxidative stress in biological systems, which is crucial in various health conditions (Smolsky et al., 2022).

Chemical Rearrangements and Synthesis

The compound participates in various chemical reactions, such as oxidative cyclization and ringopening reactions. These chemical properties make it a valuable intermediate in the synthesis of diverse organic compounds, with potential applications in pharmaceuticals and agrochemicals (Jones et al., 1985).

Applications in Herbicide Development

Compounds derived from 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine have shown promising herbicidal activity. They are effective against a broad spectrum of vegetation at low application rates, making them potential candidates for the development of new herbicides (Moran, 2003).

Propriétés

IUPAC Name |

6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRPBXDXBYWNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470044 | |

| Record name | 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

459448-06-7 | |

| Record name | 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)